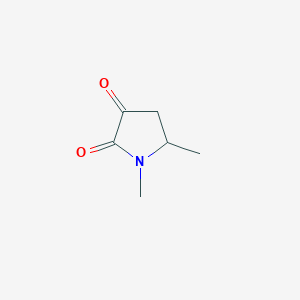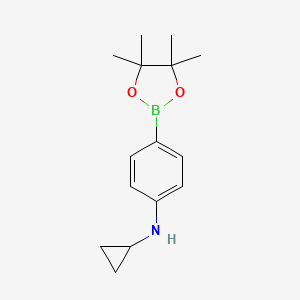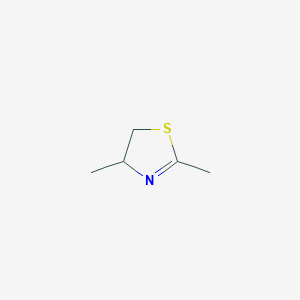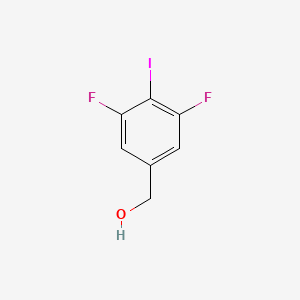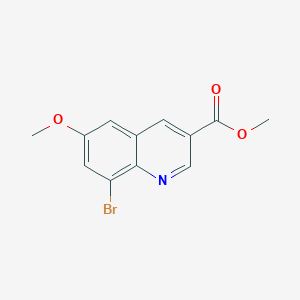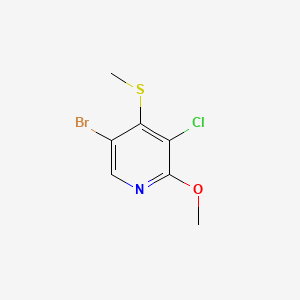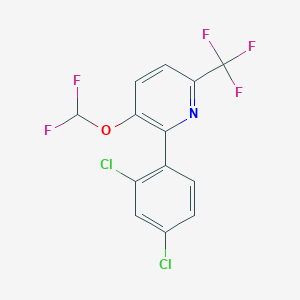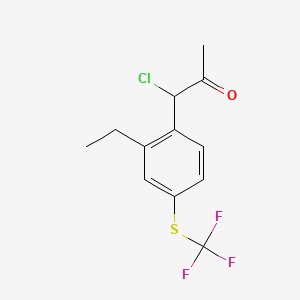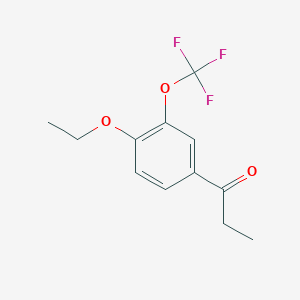
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O3 and a molecular weight of 262.23 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenyl ring attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-3-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired ketone . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic transformations and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound lacks the ethoxy group, which can affect its chemical properties and reactivity.
1-(4-(Trifluoromethoxy)phenyl)propan-1-one: Similar in structure but without the ethoxy group, leading to differences in its applications and reactivity.
The presence of both ethoxy and trifluoromethoxy groups in this compound makes it unique and valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C12H13F3O3 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O3/c1-3-9(16)8-5-6-10(17-4-2)11(7-8)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GUPKDNLXPZUQFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



